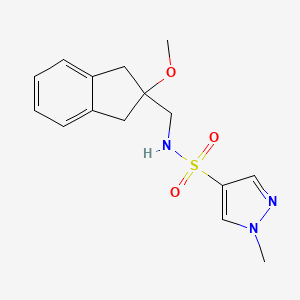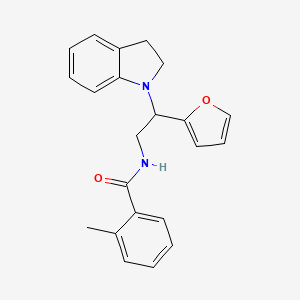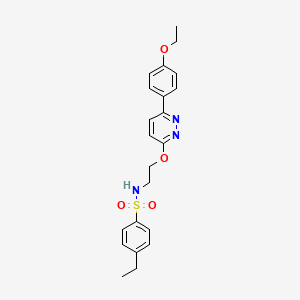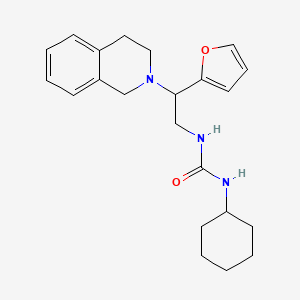![molecular formula C26H19NO5S B2474178 benzyl {[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 314745-65-8](/img/structure/B2474178.png)
benzyl {[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a chemical compound that has gained significant attention in scientific research applications. This compound is synthesized through a specific method and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthetic Protocols and Core Structures in Pharmacology Benzyl {[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a compound that may not have been directly discussed in available literature but falls within the scope of research involving benzothiazoles and chromenones due to its structural features. Research has highlighted synthetic protocols for compounds with related structures, emphasizing their pharmacological importance. 6$H$-Benzo[$c$]chromen-6-ones, for example, serve as core structures in secondary metabolites with significant pharmacological relevance. Synthetic efforts aim to address the limited natural production of these compounds, utilizing methods such as Suzuki coupling reactions and reactions involving Michael acceptors with 1,3- and 1,5-dicarbonyl compounds to create biologically active molecules (Mazimba, 2016).
Benzothiazole Derivatives as Chemotherapeutic Agents The benzothiazole moiety, integral to the compound , has been extensively investigated for its therapeutic potential. Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and notably, anticancer properties. Their simplicity and ease of synthesis make them attractive candidates for developing chemotherapeutic agents. Reviews of patents and literature have summarized the advancements in benzothiazole-based agents, highlighting their role in cancer treatment and other diseases/disorders (Kamal et al., 2015), (Ahmed et al., 2012).
Structural Modifications and Biological Activities Further investigations into structural modifications of benzothiazole derivatives have demonstrated their potential as chemotherapeutics. By altering the benzothiazole scaffold and developing various conjugates, researchers have aimed to enhance the anticancer activity of these compounds. The synthetic accessibility and promising biological profile of benzothiazole derivatives continue to drive research in designing new potential chemotherapeutics (Bhat & Belagali, 2020).
Comprehensive Reviews on Benzothiazole Applications Comprehensive reviews have been conducted to summarize the biological and pharmacological applications of benzothiazole derivatives, underlining their importance in medicinal chemistry. These compounds have been recognized for their versatility in treating a wide array of conditions, from microbial infections to chronic diseases such as cancer. The ongoing research and development in this area reflect the potential of benzothiazole derivatives in drug discovery and therapeutic applications (Law & Yeong, 2022), (Pathak et al., 2019).
Mechanism of Action
Target of Action
tuberculosis . The target DprE1 has been discussed in the context of benzothiazole derivatives .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect.
properties
IUPAC Name |
benzyl 2-[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO5S/c1-16-24(26-27-20-9-5-6-10-22(20)33-26)25(29)19-12-11-18(13-21(19)32-16)30-15-23(28)31-14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHCLLFTXPGDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)


![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2474102.png)



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2474112.png)


![N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2474115.png)

